molecular formula C24H20O3 B12544759 [1,2'-Binaphthalene]-2-carboxaldehyde, 1',4'-dimethoxy-3'-methyl- CAS No. 827347-01-3

[1,2'-Binaphthalene]-2-carboxaldehyde, 1',4'-dimethoxy-3'-methyl-

Cat. No.: B12544759
CAS No.: 827347-01-3
M. Wt: 356.4 g/mol
InChI Key: FSECYDQTFXESMQ-UHFFFAOYSA-N
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Description

[1,2’-Binaphthalene]-2-carboxaldehyde, 1’,4’-dimethoxy-3’-methyl- is a complex organic compound that belongs to the binaphthalene family. This compound is characterized by its unique structure, which includes two naphthalene rings connected by a single bond, with various functional groups attached. The presence of methoxy and methyl groups, along with the carboxaldehyde functionality, makes this compound an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2’-Binaphthalene]-2-carboxaldehyde, 1’,4’-dimethoxy-3’-methyl- typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of p-dimethoxybenzene with 3-methyl-2-butanol in the presence of sulfuric acid . This reaction forms the core structure, which is then further functionalized through various steps to introduce the carboxaldehyde group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium or nickel may be employed to facilitate specific steps in the synthesis .

Chemical Reactions Analysis

Types of Reactions

[1,2’-Binaphthalene]-2-carboxaldehyde, 1’,4’-dimethoxy-3’-methyl- undergoes several types of chemical reactions, including:

    Oxidation: The carboxaldehyde group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene rings.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted naphthalenes, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of [1,2’-Binaphthalene]-2-carboxaldehyde, 1’,4’-dimethoxy-3’-methyl- involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal centers in catalytic reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [1,2’-Binaphthalene]-2-carboxaldehyde, 1’,4’-dimethoxy-3’-methyl- lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its role in the synthesis of complex molecules make it a valuable compound in both research and industrial contexts.

Properties

CAS No.

827347-01-3

Molecular Formula

C24H20O3

Molecular Weight

356.4 g/mol

IUPAC Name

1-(1,4-dimethoxy-3-methylnaphthalen-2-yl)naphthalene-2-carbaldehyde

InChI

InChI=1S/C24H20O3/c1-15-21(22-17(14-25)13-12-16-8-4-5-9-18(16)22)24(27-3)20-11-7-6-10-19(20)23(15)26-2/h4-14H,1-3H3

InChI Key

FSECYDQTFXESMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=C1C3=C(C=CC4=CC=CC=C43)C=O)OC)OC

Origin of Product

United States

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